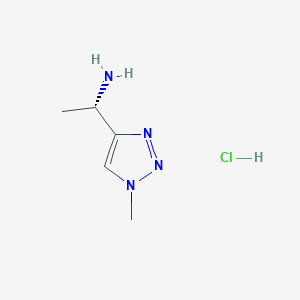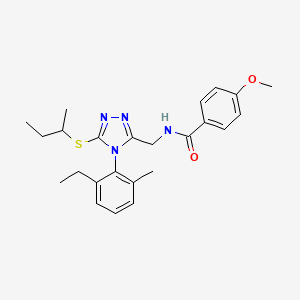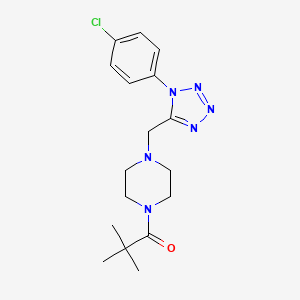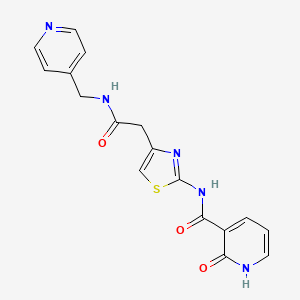
(1S)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride, commonly known as MET, is a synthetic compound that has drawn significant attention in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and biochemistry. MET is a triazole-based compound that acts as a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and plays a crucial role in regulating neurotransmitter systems.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Heterocycles : Research has shown that triazole derivatives, such as 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, can be synthesized through reactions involving hydroxylamine hydrochloride, highlighting the versatility of triazole compounds in synthesizing new heterocycles with potential biological activity (Abdel-Wahab et al., 2023).
Medicinal Chemistry and Antiviral Applications
- COVID-19 Main Protease Inhibition : A study reported the synthesis of novel thiadiazole-triazole hybrids, demonstrating significant docking scores against COVID-19 main protease, indicating potential antiviral properties (Rashdan et al., 2021). This underscores the relevance of triazole derivatives in developing antiviral agents.
Biochemical Research
- DNA Interaction and Cytotoxicity : Cu(II) complexes with triazole derivatives were studied for their DNA binding, nuclease activity, and cytotoxicity, showcasing their potential in biochemical research and therapeutic applications (Kumar et al., 2012).
Materials Science
- Corrosion Inhibition : Triazole derivatives have been evaluated for their efficacy as corrosion inhibitors, demonstrating high inhibition efficiency in protecting metals in corrosive environments. This application is vital for materials science, especially in extending the lifespan of metals in industrial settings (Jawad et al., 2020).
Antimicrobial and Antifungal Activities
- Novel Antimicrobial Agents : Synthesized triazole compounds were tested for antimicrobial and antifungal activities, showing promising results that could lead to new treatments for bacterial and fungal infections (Pejchal et al., 2015).
Propriétés
IUPAC Name |
(1S)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXYWJBUOYYAA-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=N1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)

![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide](/img/structure/B2985724.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)
![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2985727.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)
![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)
